Sodium chloroacetate is an organic compound with the molecular formula and a CAS number of 3926-62-3. It appears as a white to off-white crystalline powder that is soluble in water. The compound is known for its toxicological properties, particularly through ingestion or inhalation, and it can produce harmful effects upon exposure. Sodium chloroacetate is primarily used in the production of herbicides, dyes, and pharmaceuticals, making it a significant compound in both agricultural and industrial applications .
Sodium chloroacetate is a toxic compound and should be handled with care. Here are some key safety points:
Sodium chloroacetate has notable biological activity, primarily due to its metabolism into monochloroacetic acid upon ingestion. This metabolite exhibits moderate acute toxicity in various animal models. For instance, the oral LD50 values for rats range from 76 to 580 mg/kg, indicating significant potential for toxicity . Furthermore, studies have shown that exposure can lead to cardiovascular malformations and other soft tissue damage at high doses .
The compound is classified as very toxic to aquatic life, raising concerns about environmental impacts when released into water systems .
Sodium chloroacetate can be synthesized through several methods:
Sodium chloroacetate has various applications across different fields:
Sodium chloroacetate shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Monochloroacetic Acid | Highly toxic; used in herbicides; corrosive | |
| Dichloroacetic Acid | Used in pharmaceuticals; more potent than monochloroacetic acid | |
| Acetic Acid | Less toxic; widely used in food and chemical industries | |
| Sodium Dichloroacetate | Used as a herbicide; less toxic than monochloroacetic acid |
Sodium chloroacetate is unique due to its rapid metabolism into monochloroacetic acid, which contributes to its distinct toxicological profile. Unlike acetic acid, which is generally safe for consumption, sodium chloroacetate poses significant health risks upon exposure. Its dual role as both a herbicide precursor and an intermediate in organic synthesis further distinguishes it from similar compounds.
Sodium chloroacetate is primarily synthesized through the neutralization reaction between chloroacetic acid and sodium-containing bases. The most common approach involves treating chloroacetic acid with sodium carbonate according to the following reaction:
2ClCH₂COOH + Na₂CO₃ → 2ClCH₂COONa + H₂O + CO₂
This reaction proceeds via a simple acid-base neutralization mechanism, releasing carbon dioxide as a byproduct. The reaction kinetics can be optimized by controlling several parameters:
Table 1: Key Parameters Affecting Sodium Chloroacetate Synthesis
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature | 45-60°C | Higher temperatures accelerate reaction rate but may increase side reactions |
| Reaction Time | 30-120 minutes | Longer time increases yield but may affect purity |
| Molar Ratio (Acid:Base) | 2:1 | Stoichiometric ratio ensures complete neutralization |
| Concentration | 15-30% w/v | Higher concentrations may cause precipitation issues |
| Agitation | Moderate to high | Ensures uniform mixing and heat distribution |
The reaction efficiency is significantly influenced by the rate of sodium carbonate addition. A controlled, portionwise addition is recommended to manage the exothermic nature of the reaction and the evolution of carbon dioxide. Laboratory-scale synthesis typically involves dissolving chloroacetic acid (15 g) in water (15 ml), followed by the gradual addition of sodium carbonate (16 g), resulting in carbon dioxide evolution. The mixture is then stirred at 45°C for 30 minutes to complete the reaction.
Alternative bases such as sodium hydroxide can also be employed, though the reaction produces water instead of carbon dioxide:
ClCH₂COOH + NaOH → ClCH₂COONa + H₂O
The hydrolysis kinetics of chloroacetic acid with sodium hydroxide have been studied under strongly alkaline conditions at temperatures ranging from 45-85°C. Research has shown that when using equimolar amounts of sodium chloroacetate and alkali, the hydrolysis follows second-order reaction kinetics (for conversions below 95%), with an activation energy of approximately 103 kJ/mol.
Industrial production of sodium chloroacetate employs several methodologies optimized for large-scale manufacturing. These processes focus on efficiency, cost-effectiveness, and environmental considerations.
Batch Process:
The traditional batch process remains widely used in industrial settings. This method typically involves reaction vessels equipped with:
Recent innovations in industrial equipment include specialized devices with feeding bins for sodium carbonate powder and chloroacetic acid powder, incorporating dust removal systems and kneading mechanisms to ensure uniform product quality. These systems often feature automated controls to manage the exothermic reaction and optimize yield.
Continuous Process:
For higher production volumes, continuous processes offer advantages in consistency and operational efficiency. These systems typically feature:
A modern continuous process patent describes a system where sodium carbonate powder and chloroacetic acid powder are continuously fed into a reaction zone, with precise control of reaction parameters to ensure consistent product quality.
Several innovative approaches have emerged for sodium chloroacetate production, addressing efficiency, sustainability, and specialized applications.
Sodium Silicate Method:
A novel method involves the reaction of sodium silicate with chloroacetic acid at room temperature in controlled reaction media. This approach offers several advantages:
The process involves the reaction:
Na₂SiO₃ + 2ClCH₂COOH → 2ClCH₂COONa + H₂SiO₃
After reaction completion, the mixture undergoes filtration to remove the silicic acid filter cake, yielding sodium chloroacetate solution.
Isoamyl Alcohol Method:
Another innovative approach employs isoamyl alcohol as a reaction medium. This process involves:
This method offers advantages in product purity and control over reaction conditions, though it requires specialized equipment for solvent handling and recovery.
Solid-State Polymerization:
A specialized process involving thermal elimination of sodium chloride from sodium chloroacetate has been studied for producing polyglycolide (a polyester). This process:
This approach has been characterized using thermal analysis (DSC, TG-DTA-mass spectrometry), NMR spectroscopy, X-ray powder diffractometry, electron microscopy, and X-ray absorption fine structure spectroscopy.
Achieving high purity sodium chloroacetate is critical for many applications, particularly in pharmaceutical and food industries. Several purification and yield enhancement techniques have been developed.
Crystallization:
Controlled crystallization remains the primary purification method:
Analytical Control Methods:
High-performance liquid chromatography (HPLC) provides a reliable method for monitoring product purity. A reverse phase (RP) HPLC method using:
This analytical method allows for quality control during production and final product verification, ensuring consistent purity.
Drying Techniques:
Effective drying is crucial for product stability, particularly given the hygroscopic nature of sodium chloroacetate:
Table 2: Typical Physical Specifications for High-Purity Sodium Chloroacetate
| Property | Specification | Test Method |
|---|---|---|
| Appearance | White to off-white crystalline powder | Visual inspection |
| Assay | ≥98% | HPLC |
| pH (5% solution) | 6.0-9.0 | pH meter |
| Water Content | ≤1.0% | Karl Fischer titration |
| Chloroacetic Acid | ≤0.5% | HPLC |
| Dichloroacetic Acid | ≤0.1% | HPLC |
| Heavy Metals | ≤10 ppm | ICP-MS |
| Bulk Density | 850 kg/m³ | USP method |
Yield Enhancement Strategies:
Several approaches have been developed to maximize production yield:
Recent patents describe specialized equipment designs featuring double-layer feeding bins with vibration mechanisms to prevent material adhesion, thereby improving material utilization and yield.
Sodium chloroacetate functions as a precursor to several broad-spectrum herbicides, including dimethoate and benazoline. Its herbicidal activity arises from its role as an alkylating agent, which disrupts cellular processes in weeds by modifying proteins and nucleic acids [1] [2]. In pre-emergent applications, sodium chloroacetate-derived herbicides exhibit selectivity by targeting weed species while sparing crops like sunflowers. A 2023 study demonstrated that formulations containing sodium chloroacetate derivatives achieved over 90% weed control in clayey soils and 64% in sandy soils without injuring sunflower cultivars [2]. This selectivity stems from differential metabolic detoxification pathways between crops and weeds, though soil texture significantly influences efficacy due to variations in herbicide adsorption and mobility [2].
Sodium chloroacetate is indispensable in synthesizing carboxymethylcellulose (CMC), a water-soluble polymer derived from cellulose. The process involves two stages:
Research on banana stem cellulose revealed that increasing the sodium chloroacetate-to-cellulose ratio from 1:1 to 1:2 elevated the degree of substitution (DS) from 1.04 to 1.14, enhancing CMC’s solubility and viscosity [3]. Similarly, tapioca starch modified with 20% sodium chloroacetate achieved a DS of 0.38, resulting in a 74% solubility increase compared to native starch [5]. Table 1 summarizes key outcomes from these studies:
Table 1: Sodium Chloroacetate’s Impact on CMC Properties
| Substrate | Ratio (Cellulose:Sodium Chloroacetate) | Degree of Substitution | Solubility Increase |
|---|---|---|---|
| Banana stem cellulose | 1:1 | 1.04 | 58% |
| Banana stem cellulose | 1:2 | 1.14 | 65% |
| Tapioca starch | 1:1.5 (20% concentration) | 0.38 | 74% |
In pharmaceutical synthesis, sodium chloroacetate serves as a building block for active pharmaceutical ingredients (APIs) and fine chemicals. Its carboxylation and alkylation reactions enable the production of thioglycolic acid (used in depilatory agents) and cyanoacetate (a precursor to malonic acid) [1] [4]. For example:
These pathways highlight sodium chloroacetate’s utility in constructing complex molecular architectures under mild reaction conditions.
Sodium chloroacetate modifies polymer properties through carboxymethylation and crosslinking. In chitosan–cellulose sulfate–tripolyphosphate bead systems, sodium chloroacetate-derived groups enhance ionic crosslinking density, improving bead stability under physiological conditions [6]. Additionally, allyl chloroacetate copolymers exhibit altered thermal and mechanical behaviors due to chlorine’s electron-withdrawing effects, which influence radical copolymerization kinetics with vinyl acetate [7]. These modifications enable tailored materials for drug delivery and industrial coatings.
| Isolate / consortium | Habitat of isolation | Reported maximum degradation rate | Reference |
|---|---|---|---|
| Xanthobacter autotrophicus GJ10 | Industrial wastewater | 3.2 millimoles litre⁻¹ h⁻¹ [4] | 15 |
| Pseudomonas fluorescens strain F11 | Soil microflora | 1.7 millimoles litre⁻¹ day⁻¹ [6] | 9 |
| Acinetobacter sp. CMDB-2 | Freshwater biofilm | 1.4 millimoles litre⁻¹ day⁻¹ [7] | 23 |
| Taxonomic group | Representative species | Endpoint (median lethal or effect concentration) | Exposure duration | Source |
|---|---|---|---|---|
| Fish | Poecilia reticulata | 369 milligrams litre⁻¹ [8] [9] | 96 hours | 29 and 64 |
| Fish | Pimephales promelas | 145 milligrams litre⁻¹ [10] | 96 hours | 53 |
| Crustacean | Daphnia magna | 88 milligrams litre⁻¹ [10] [9] | 48 hours | 53 and 64 |
| Alga | Scenedesmus subspicatus | 0.025 milligrams litre⁻¹ [1] [9] | 72 hours | 1 and 64 |
| Protozoan | Tetrahymena pyriformis | 83 milligrams litre⁻¹ (inhibitory concentration) [1] | 9 hours | 1 |
The pronounced algal sensitivity (four orders of magnitude lower than that of fish) reflects photosynthetic pathway inhibition by the compound’s strong electrophilicity [1] [11].
| Test organism | Matrix | Endpoint | Result | Source |
|---|---|---|---|---|
| Eisenia fetida (earthworm) | Artificial soil | Fourteen-day median lethal concentration | > 1,000 milligrams kilogram⁻¹ [13] | 24 |
| Eisenia fetida | Artificial soil | Seven-day median lethal concentration | > 1,000 milligrams kilogram⁻¹ [13] | 24 |
| Eisenia fetida | Artificial soil | Fourteen-day median lethal concentration (chloroacetamide for comparison) | 44.67 milligrams kilogram⁻¹ [14] | 28 |
| Property | Value | Environmental implication | Source |
|---|---|---|---|
| Water solubility | 820 grams litre⁻¹ at 20 °C [2] | Favours partitioning to aqueous phases | 6 |
| Log octanol–water partition coefficient | –3.8 at 20 °C [15] | Negligible bioaccumulation potential | 2 |
| Organic-carbon normalised adsorption coefficient | < 20 litres kilogram⁻¹ [1] | Very high mobility in soils and sediments | 1 |
| Henry’s law constant | 4.2 × 10⁻⁴ Pascal metres³ mole⁻¹ [1] | Minimal volatilisation from water surfaces | 1 |
A Level-I fugacity model parameterised for temperate conditions predicted 100% of an emission pulse to reside in the water compartment at steady state, with negligible fractions in soil, sediment, or air [1].
Gas-phase reaction with hydroxyl radicals proceeds with an estimated half-life of approximately ten days, representing the dominant atmospheric removal mechanism [1] [16]. Wet deposition following aerosol dissolution is expected to outpace photolysis.
| Vegetative measure | Typical width | Mean reduction of dissolved load | Supporting evidence |
|---|---|---|---|
| Native grass buffer strip | 4.6 metres | 62% [17] | 38 |
| Native grass buffer strip | 9.1 metres | 78% [17] | 38 |
| Riparian herbaceous strip (mixed Cynodon dactylon and Dichondra repens) | 5 metres | 70% [18] | 42 |
Buffer zones slow overland flow, promote sorption onto root mats, and lengthen residence times that allow microbial transformation [17] [19].
National surface-water quality objectives use the most sensitive chronic no-observed-effect concentration for primary producers (5.8 micrograms litre⁻¹ [1]) divided by an uncertainty factor of 10, yielding a working target of 0.58 micrograms litre⁻¹. Routine monitoring in European river-basin districts seldom exceeds 0.2 micrograms litre⁻¹, demonstrating that current mitigation frameworks are generally effective [11].
Acute Toxic;Irritant;Environmental Hazard